molecular formula C8H10O3 B119231 3,5-Di(hydroxymethyl)phenol CAS No. 153707-56-3

3,5-Di(hydroxymethyl)phenol

Cat. No.: B119231
CAS No.: 153707-56-3
M. Wt: 154.16 g/mol
InChI Key: IKFWPXJYAIJZES-UHFFFAOYSA-N
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Description

3,5-Di(hydroxymethyl)phenol is an organic compound with the molecular formula C8H10O3. It is a phenolic compound characterized by the presence of two hydroxymethyl groups attached to the benzene ring at the 3 and 5 positions.

Mechanism of Action

Biochemical Pathways

Phenolic compounds, including 3,5-Di(hydroxymethyl)phenol, are involved in various biochemical pathways. They are synthesized via the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The affected pathways and their downstream effects can vary widely depending on the specific phenolic compound and its targets.

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Di(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the hydroxymethylation of phenol using formaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the phenol reacting with formaldehyde to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions

3,5-Di(hydroxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Di(hydroxymethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of resins, adhesives, and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Di(hydroxymethyl)phenol
  • 2,5-Di(hydroxymethyl)phenol
  • 4,4’-Dihydroxy-3,5-di(hydroxymethyl)diphenyl methane

Uniqueness

3,5-Di(hydroxymethyl)phenol is unique due to the specific positioning of its hydroxymethyl groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,5-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFWPXJYAIJZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364030
Record name 3,5-Di(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153707-56-3
Record name 3,5-Di(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyisophthalic acid 1 (30 g, 0.17 mol) in THF (1 L) at room temperature was added slowly a solution of BH3 (800 mL, 1 M in THF). The resulting heterogeneous mixture was warmed to reflux overnight. The reaction mixture was cooled to room temperature whereupon 0.8 L of 1M HCl was carefully added. The resulting homogenous solution was concentrated in vacuo and the residues were treated with NaOH (42 g, 1.05 mol). Water was removed from the solution via concentration in vacuo and the residues were extracted with EtOAc (3×350 mL). The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to give 28 g (93%) of triol 2 as thick colorless oil.
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30 g
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1 L
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0.8 L
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42 g
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Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of dimethyl 5-hydroxyisophthalate (28 g, 133 mmol, 1 eq.) in 1400 mL of dry tetrahydrofuran (THF) at ice-bath temperature, lithium aluminum hydride (LiAlH4 or LAH, 4 eq.) was slowly added with stirring. The resultant mixture was allowed warm to 40° C., stirred at this temperature for 16 hours, and then was added an ammonium chloride (NH4Cl) aqueous solution to quench the reaction. After stirring for 1.5 hours, the mixture was filtered with celite, washed with THF. Organic volatiles were evaporated and the residue was partitioned between water and EtOAc. The aqueous phase was extracted with EtOAc three times. The combined EtOAc layers were dried over MgSO4 to give product (5-hydroxy-1,3-phenylene)dimethanol (17 g, 82%).
Quantity
28 g
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reactant
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1400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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